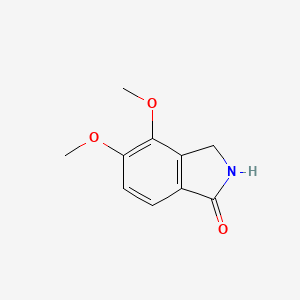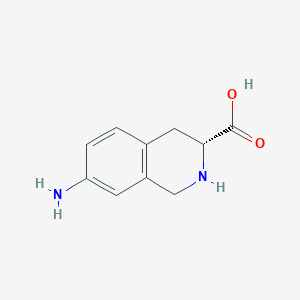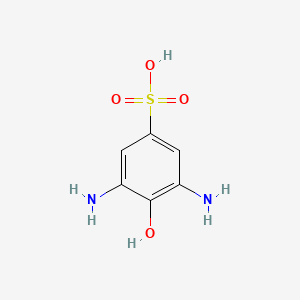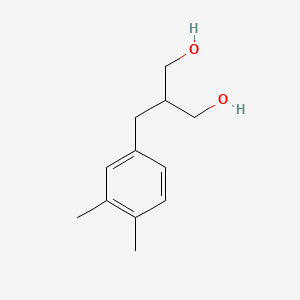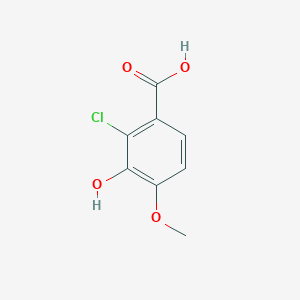
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Übersicht
Beschreibung
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, also known as 3-MOB, is an organic compound belonging to the oxadiazole family. It is a highly versatile compound that has a wide range of applications in organic synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Agricultural Pesticides
1,2,4-Oxadiazole derivatives, which include 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Antibacterial Agents
Certain compounds of 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .
Treatment of Rice Bacterial Diseases
Rice bacterial leaf blight and rice bacterial leaf streaks caused by Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) respectively, can have a serious impact on every stage of plant growth and development . 1,2,4-Oxadiazole derivatives have shown potential in treating these diseases .
Drug Discovery
The 1,2,4-oxadiazole heterocycle is an essential motif in drug discovery, represented in many experimental, investigational, and marketed drugs . It shows better hydrolytic and metabolic stability , making it a valuable component in the creation of novel drug molecules .
Anticancer Evaluation
1,2,4-Oxadiazole derivatives have been used in the synthesis of bioactive compounds for anticancer evaluation . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used in this context .
Potential Antiviral Agents
Some 1,2,4-oxadiazole derivatives have been evaluated for their potential as antiviral agents . A SARS-CoV-2 antibody was utilized as a positive viral entry inhibitor in one such study .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be microbial proteins or enzymes .
Mode of Action
Related 1,2,4-oxadiazoles have been studied for their interaction with targets like trypanosoma cruzi cysteine protease cruzain . The compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazoles , it can be hypothesized that the compound may interfere with essential biochemical pathways in microbes, leading to their inhibition or death.
Result of Action
Based on the reported anti-infective properties of related 1,2,4-oxadiazoles , it can be speculated that the compound may lead to the inhibition or death of microbes.
Eigenschaften
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNJEYQSCYYAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594980 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
CAS RN |
273727-50-7 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

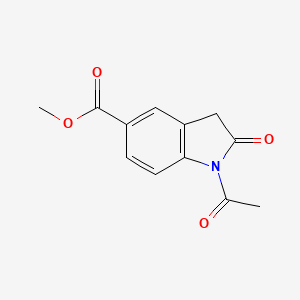
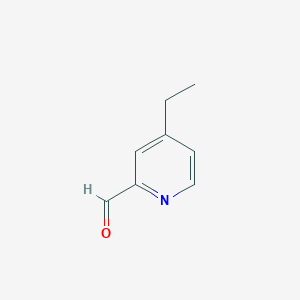
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride](/img/structure/B1627595.png)
